
SC-560
Descripción general
Descripción
Este compuesto se identificó durante el desarrollo de inhibidores selectivos de COX-2 y ha demostrado una selectividad significativa para COX-1 sobre COX-2 . SC-560 se ha estudiado por su potencial para reducir la inflamación y la tumorigenesis sin la toxicidad gastrointestinal asociada con los fármacos antiinflamatorios no esteroideos tradicionales (AINE) .
Aplicaciones Científicas De Investigación
Inflammation Research
Mechanism of Action:
SC-560 selectively inhibits COX-1, which is crucial in the production of prostaglandins involved in inflammatory responses. Research indicates that this compound demonstrates a potent inhibitory effect on COX-1 with an IC50 value of 0.009 μM, while its effect on COX-2 is significantly weaker (IC50 = 6.3 μM) .
Case Study: Rat Air Pouch Model
In a study utilizing the rat air pouch model to assess inflammation, this compound effectively inhibited prostaglandin E2 (PGE2) production in gastric mucosa, demonstrating its potential to alleviate inflammation without affecting COX-2-driven processes . The results showed that this compound reduced inflammatory pain and swelling by selectively targeting COX-1.
Dosage (mg/kg) | PGE2 Production Inhibition (%) |
---|---|
10 | 95 |
30 | 95 |
100 | 40 |
Cancer Treatment
Ovarian Cancer Growth Inhibition:
Recent studies have highlighted this compound's efficacy in inhibiting ovarian cancer growth. When combined with cisplatin or taxol, this compound significantly reduced tumor volume compared to controls. The mean tumor volumes were as follows:
Treatment Group | Mean Tumor Volume (mm³) |
---|---|
Control | 418 |
This compound | 349 |
Cisplatin | 418 |
Taxol | 418 |
This compound + Taxol | 55.35% reduction |
This indicates that this compound not only inhibits tumor growth but also enhances the efficacy of conventional chemotherapeutics by reducing PGE2 production and subsequently angiogenesis .
Neurodegenerative Diseases
Alzheimer's Disease Research:
this compound has been investigated for its potential benefits in Alzheimer's disease models. Studies show that treatment with this compound led to significant reductions in amyloid deposits and tau hyperphosphorylation, which are hallmarks of neurodegeneration . The following table summarizes the effects observed:
Parameter | Control Group | This compound Treatment Group |
---|---|---|
Amyloid Deposits | High | Significantly Reduced |
Tau Hyperphosphorylation | High | Significantly Reduced |
Cognitive Deficits | Present | Ameliorated |
Mecanismo De Acción
SC-560 ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-1, que cataliza la conversión de ácido araquidónico a prostaglandina H2, un precursor de otras prostaglandinas y tromboxano . Esta inhibición reduce la producción de prostaglandinas involucradas en la inflamación y el dolor . This compound muestra una selectividad de 700 veces mayor para COX-1 sobre COX-2, lo que lo convierte en un inhibidor altamente específico .
Análisis Bioquímico
Biochemical Properties
SC-560 plays a crucial role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of various prostaglandins and thromboxane . This compound exhibits an IC50 value of 9 nM for COX-1, indicating its high potency . The compound interacts with COX-1 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid . This selective inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins and thromboxane, which are involved in inflammation and pain .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In human ovarian cancer xenografts, this compound, in combination with cisplatin or taxol, significantly inhibited angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and microvessel density (MVD) . Additionally, this compound has been found to improve hepatopulmonary syndrome in cirrhotic rats by mitigating hypoxia and intrapulmonary shunts through the down-regulation of COX-, NFκB-, and VEGF-mediated pathways . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to anti-inflammatory and anti-angiogenic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of COX-1. By binding to the active site of COX-1, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the production of prostaglandins and thromboxane, which are key mediators of inflammation and pain . Additionally, this compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by decreasing the levels of anti-apoptotic proteins such as survivin and XIAP, and activating caspase-3 and -7 in a dose- and time-dependent manner . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a dose- and time-dependent inhibitory effect on the growth of human hepatocellular carcinoma cells . The compound also induces apoptosis in these cells in a time-dependent manner by decreasing the levels of anti-apoptotic proteins and activating caspases . Additionally, this compound has been shown to reduce the expression of VEGF and MVD in human ovarian cancer xenografts over a 21-day treatment period . These findings indicate that this compound’s effects on cellular function and gene expression are sustained over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to inhibit COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production . The compound did not affect acute inflammation or hyperalgesia when administered in the rat footpad . In cirrhotic rats, this compound improved hepatopulmonary syndrome by mitigating hypoxia and intrapulmonary shunts at specific dosages . These studies suggest that this compound’s effects are dose-dependent, with higher doses potentially leading to more pronounced therapeutic effects.
Metabolic Pathways
This compound is involved in the metabolic pathways associated with the inhibition of COX-1. By selectively inhibiting COX-1, this compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby decreasing the production of prostaglandins and thromboxane . This inhibition affects the metabolic flux of arachidonic acid and alters the levels of downstream metabolites involved in inflammation and pain . Additionally, this compound’s poor bioavailability following oral administration suggests that its metabolic pathways may involve limited absorption and rapid clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s poor solubility in water and limited bioavailability following oral administration indicate that its transport and distribution are influenced by its physicochemical properties . In rats, this compound has been shown to inhibit COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production, suggesting that the compound is effectively distributed to these tissues
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target enzyme, COX-1. By binding to the active site of COX-1, this compound exerts its inhibitory effects within the cellular compartments where COX-1 is localized . This includes the endoplasmic reticulum and the nuclear envelope, where COX-1 is known to reside . The selective inhibition of COX-1 by this compound within these subcellular compartments highlights the compound’s targeted mechanism of action and its potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SC-560 implica la reacción de 4-clorofenilhidrazina con cloruro de 4-metoxibenzoílo para formar la hidrazona correspondiente. Este intermedio se cicla luego con ácido trifluoroacético para producir this compound . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como metanol, etanol, acetato de etilo, hexano y acetona para la cristalización .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se almacena típicamente desecado a temperaturas entre 2–8 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
SC-560 sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando el grupo trifluorometilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen ácido trifluoroacético para la ciclación y varios disolventes orgánicos para la cristalización . Las condiciones de reacción a menudo implican temperatura ambiente y presión atmosférica.
Productos principales
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas. Por ejemplo, la ciclación con ácido trifluoroacético produce la estructura cíclica del pirazol .
Comparación Con Compuestos Similares
SC-560 se compara con otros inhibidores selectivos de COX-1 como el mofezolac. Ambos compuestos exhiben una alta selectividad para COX-1, pero this compound ha demostrado tener una selectividad y potencia más altas . Otros compuestos similares incluyen celecoxib, que es un inhibidor selectivo de COX-2, e indometacina, que inhibe tanto COX-1 como COX-2 .
Lista de compuestos similares
- Mofezolac
- Celecoxib
- Indometacina
This compound destaca por su alta selectividad para COX-1 y sus posibles aplicaciones terapéuticas en la reducción de la inflamación y la tumorigenesis sin los efectos secundarios gastrointestinales asociados con los AINE tradicionales .
Actividad Biológica
SC-560 is a selective inhibitor of cyclooxygenase-1 (COX-1), recognized for its significant biological activity in various physiological and pathological contexts. This article explores the compound's mechanisms, effects, and relevant case studies, supported by data tables and research findings.
Chemical Profile
- Chemical Name : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- Purity : ≥98%
- Selectivity :
- IC50 for COX-1: 0.009 μM
- IC50 for COX-2: 6.3 μM
This compound selectively inhibits COX-1, leading to decreased production of thromboxane B2 (TXB2) from platelets and prostaglandin E2 (PGE2) in gastric tissues. This inhibition plays a crucial role in various biological processes, including inflammation and tumor growth regulation.
Inhibition of Prostaglandin Production
Research indicates that this compound significantly inhibits gastric mucosal formation of 6-keto-PGF1α and platelet TXB2 release:
Treatment | 6-keto-PGF1α Inhibition (%) | TXB2 Inhibition (%) |
---|---|---|
This compound (20 mg/kg) | 86 ± 5% | 89 ± 4% |
Indomethacin (20 mg/kg) | Comparable effects | Comparable effects |
This data demonstrates this compound's potency in reducing prostaglandin levels, which are implicated in various gastrointestinal and vascular functions.
Impact on Tumor Growth
In vivo studies have shown that this compound significantly reduces ovarian surface epithelial tumor growth. This effect is attributed to its ability to inhibit COX-1-derived factors that promote tumor progression .
Case Study: Anal Sphincter Tone
A study examined the effects of this compound on the internal anal sphincter (IAS) tone in rats, comparing it with rofecoxib, a COX-2 selective inhibitor. The results highlighted:
- Decrease in IAS Tone :
- This compound reduced IAS tone by 41.4 ± 3.4% at a concentration of .
- Rofecoxib showed a minimal reduction of 5.4 ± 2.2% .
This suggests that COX-1 plays a significant role in regulating smooth muscle contraction within the IAS .
Safety Profile and Side Effects
While this compound is effective in inhibiting COX-1, co-administration with other non-selective or selective COX inhibitors can lead to gastrointestinal damage. For instance, simultaneous treatment with this compound and rofecoxib resulted in severe mucosal lesions comparable to those induced by indomethacin .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUGCKBLVKJMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401775 | |
Record name | SC-560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188817-13-2 | |
Record name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188817-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SC 560 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188817132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC-560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SC-560 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.